1,3-Benzenediol, 5-ethenyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

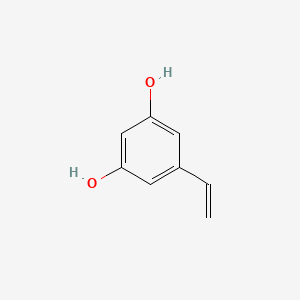

1,3-Benzenediol, 5-ethenyl- (CAS: 920489-98-1 for its 1-acetate derivative) is a substituted resorcinol derivative with a vinyl (-CH=CH₂) group at the 5-position of the benzene ring. Its molecular formula is C₈H₈O₂, and it is structurally characterized by two hydroxyl groups at the 1,3-positions and an ethenyl substituent at the 5-position . Its acetate derivative, 1,3-benzenediol, 5-ethenyl-, 1-acetate, suggests utility in derivatization strategies to enhance stability or bioavailability .

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of 1,3-Benzenediol, 5-ethenyl- in synthetic batches?

- Methodological Answer : Use a combination of spectroscopic techniques (e.g., NMR, FT-IR) and chromatographic methods (HPLC or LC-MS) to verify purity and structure. Cross-reference spectral data with known standards or literature values for resorcinol derivatives (e.g., 1,3-benzenediol analogs) . For isomers, employ high-resolution mass spectrometry (HRMS) to distinguish positional ethenyl substitutions .

Q. What storage conditions are critical for maintaining the stability of 1,3-Benzenediol, 5-ethenyl- in laboratory settings?

- Methodological Answer : Store at 0–6°C in airtight, light-protected containers to prevent oxidative degradation. Monitor shelf life via periodic stability testing using UV-Vis spectroscopy to detect absorbance shifts indicative of degradation . For long-term storage, consider lyophilization under inert gas .

Q. Which analytical methods are suitable for quantifying trace impurities in 1,3-Benzenediol, 5-ethenyl- samples?

- Methodological Answer : Utilize reverse-phase HPLC with photodiode array detection (PDA) for impurity profiling. Validate methods using spiked samples of common byproducts (e.g., hydroquinone or catechol derivatives) . Gas chromatography (GC) paired with flame ionization detection (FID) may resolve volatile contaminants .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for 1,3-Benzenediol, 5-ethenyl- analogs?

- Methodological Answer : Conduct comparative pharmacokinetic studies in vivo using isotopically labeled analogs (e.g., deuterated derivatives) to track metabolic pathways. Analyze discrepancies using compartmental modeling to distinguish tissue-specific uptake vs. hepatic clearance . For interspecies variability, employ cross-species microsomal assays to identify cytochrome P450 isoform differences .

Q. What experimental designs optimize the biological activity of 1,3-Benzenediol, 5-ethenyl- derivatives in pharmacological studies?

- Methodological Answer : Employ structure-activity relationship (SAR) studies by systematically modifying the ethenyl substituent (e.g., introducing hydroxyl or methoxy groups). Use in vitro assays (e.g., enzyme inhibition or receptor-binding tests) paired with molecular docking simulations to prioritize candidates for in vivo validation . For neuroactive properties, incorporate behavioral models (e.g., murine drinking preference assays) to assess dose-response relationships .

Q. How can researchers address inconsistencies in cytotoxicity profiles across cell lines for this compound?

- Methodological Answer : Perform transcriptomic profiling (RNA-seq) to identify cell-line-specific pathways affected by the compound. Validate using CRISPR-Cas9 knockouts of implicated genes (e.g., oxidative stress regulators). Cross-reference with metabolomic data to distinguish on-target vs. off-target effects .

Q. What strategies improve the synthetic yield of 1,3-Benzenediol, 5-ethenyl- derivatives while minimizing side reactions?

- Methodological Answer : Optimize reaction conditions (solvent polarity, temperature) using design-of-experiment (DoE) frameworks. For ethenylation, employ palladium-catalyzed cross-coupling under inert atmospheres to suppress polymerization. Monitor intermediates via thin-layer chromatography (TLC) with UV quenching .

Q. Data Analysis and Interpretation

Q. How should researchers statistically analyze dose-dependent responses in 1,3-Benzenediol, 5-ethenyl- bioassays?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC50/IC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For outliers, apply Grubbs’ test and repeat assays in triplicate .

Q. What computational tools predict the environmental persistence of 1,3-Benzenediol, 5-ethenyl- derivatives?

- Methodological Answer : Use QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives and bioaccumulation potential. Validate predictions with OECD 301F ready biodegradability tests .

Q. Ethical and Safety Considerations

Q. What safety protocols are essential when handling 1,3-Benzenediol, 5-ethenyl- in vitro and in vivo studies?

Comparison with Similar Compounds

Positional Isomers of Benzenediol

- Resorcinol (1,3-Benzenediol): The parent compound lacks the ethenyl group, with hydroxyls at positions 1 and 3. It exhibits antimycobacterial activity (MIC 50–200 μg/mL) against Mycobacterium tuberculosis strains .

- Hydroquinone (1,4-Benzenediol): Hydroxyl groups at positions 1 and 4. Widely used in photography and cosmetics but associated with toxicity concerns .

- Catechol (1,2-Benzenediol): Hydroxyls at positions 1 and 2. Used in polymerization inhibitors and agrochemicals. Unlike 5-ethenyl-resorcinol, catechol derivatives like urushiols (e.g., 3-pentadecenyl-1,2-benzenediol) are allergenic components in poison ivy .

Key Difference: The ethenyl group in 5-ethenyl-1,3-benzenediol introduces steric and electronic effects that differentiate its reactivity and solubility from simpler diols like resorcinol.

Alkyl- and Alkenyl-Substituted Benzenediols

Table 1: Structural and Functional Comparisons

Key Trends :

- Chain Length and Unsaturation : Long alkenyl chains (e.g., urushiols) enhance lipid solubility and membrane interaction, critical for antimicrobial activity .

- Substitution Position: The 5-position substitution in 5-ethenyl-resorcinol contrasts with 3-position in urushiols, affecting molecular dipole moments and interaction with biological targets.

Acetylated Derivatives

- 1,3-Benzenediol Monoacetate: Simpler derivative with one hydroxyl group acetylated (C₈H₈O₃). Used in analytical chemistry for HPLC standardization .

Functional Impact : Acetylation reduces polarity, enhancing membrane permeability but may require metabolic activation (deacetylation) for bioactivity.

Complex Substituted Derivatives

Table 2: Bioactive Derivatives with Extended Substituents

Key Insight : Extended conjugation (e.g., resveratrol’s stilbene) or hybrid structures (e.g., terpene-benzenediol) enhance interaction with cellular targets like kinases or DNA, unlike the simpler 5-ethenyl derivative.

Properties

CAS No. |

113231-14-4 |

|---|---|

Molecular Formula |

C8H8O2 |

Molecular Weight |

136.15 g/mol |

IUPAC Name |

5-ethenylbenzene-1,3-diol |

InChI |

InChI=1S/C8H8O2/c1-2-6-3-7(9)5-8(10)4-6/h2-5,9-10H,1H2 |

InChI Key |

LYECQNYXCRATFL-UHFFFAOYSA-N |

SMILES |

C=CC1=CC(=CC(=C1)O)O |

Canonical SMILES |

C=CC1=CC(=CC(=C1)O)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.